Diethyl N-(4-nitrobenzoyl)-D-glutamate

Description

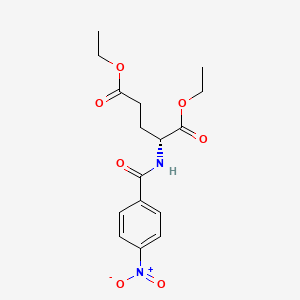

Diethyl N-(4-nitrobenzoyl)-D-glutamate (CAS 7148-24-5 for the L-enantiomer) is a chiral ester derivative of glutamic acid, characterized by a 4-nitrobenzoyl group attached to the D-glutamate backbone. The compound is synthesized via acylation of diethyl D-glutamate with 4-nitrobenzoyl chloride, followed by purification steps to isolate the enantiomer . Its structure includes two ethyl ester groups, a nitro-substituted benzoyl moiety, and a D-configuration at the glutamate chiral center, which distinguishes it from the naturally occurring L-glutamate derivatives.

Properties

CAS No. |

94232-68-5 |

|---|---|

Molecular Formula |

C16H20N2O7 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

diethyl (2R)-2-[(4-nitrobenzoyl)amino]pentanedioate |

InChI |

InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m1/s1 |

InChI Key |

OTQQWHKIMACEHP-CYBMUJFWSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-nitrobenzoyl)-D-glutamate typically involves the esterification of N-(4-nitrobenzoyl)-D-glutamic acid. The process begins with the reaction of D-glutamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-D-glutamic acid. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-nitrobenzoyl)-D-glutamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester groups can be hydrolyzed to carboxylic acids.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major products are N-(4-nitrobenzoyl)-D-glutamic acid and ethanol.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Diethyl N-(4-nitrobenzoyl)-D-glutamate is primarily studied for its role as a metabotropic glutamate receptor antagonist . Research indicates that compounds like this can be instrumental in treating various neurological disorders. The following conditions have been associated with potential therapeutic benefits:

- Neurological Disorders : The compound has been linked to the treatment of conditions such as schizophrenia, Alzheimer’s disease, and cognitive deficits. Its antagonistic properties may help in mitigating symptoms associated with these disorders by modulating glutamate signaling pathways .

- Pain Management : It may also play a role in managing acute and chronic pain, including conditions like Huntington's chorea and amyotrophic lateral sclerosis (ALS) .

Case Study: Neurological Disorder Treatment

A study highlighted the efficacy of metabotropic glutamate receptor antagonists in animal models of schizophrenia. This compound was shown to reduce hyperactivity and improve cognitive function in these models, suggesting its potential as a therapeutic agent for similar human conditions .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds with desired biological activities.

Synthesis Applications

- Building Block : The compound is utilized in synthesizing other organic compounds, particularly those that require a glutamate framework for biological activity .

- Probing Enzymatic Activity : It is employed as a probe to study enzyme interactions, particularly those involving glutamate metabolism. This application is crucial for understanding various biochemical pathways and developing targeted therapies.

Mechanism of Action

The mechanism of action of Diethyl N-(4-nitrobenzoyl)-D-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and affect signal transduction pathways .

Comparison with Similar Compounds

Enantiomeric Differences: D- vs. L-Glutamate Derivatives

The D-enantiomer of glutamate derivatives exhibits distinct biochemical behavior compared to the L-form. For instance:

Substituent Effects on the Benzoyl Group

Variations in the benzoyl substituent significantly alter physicochemical and biological properties:

- Nitro Group Impact: The -NO₂ group enhances electrophilicity, making the compound more reactive in nucleophilic substitutions. However, it may reduce metabolic stability compared to methoxy or alkyl substituents .

Analytical and Structural Characterization

- Chiral HPLC : Critical for distinguishing D- and L-enantiomers, as seen in pemetrexed impurity analysis .

- Crystallography : Tools like SHELX are employed for crystal structure determination, though the D-enantiomer may exhibit distinct packing patterns compared to L-forms .

- Spectroscopy : Identical NMR and MS profiles for enantiomers necessitate chiral separation techniques .

Biological Activity

Diethyl N-(4-nitrobenzoyl)-D-glutamate (DNG) is a synthetic derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a nitrobenzoyl group attached to the D-glutamate backbone. This article explores the biological activity of DNG, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 336.35 g/mol

- CAS Number : 13726-52-8

- Density : 1.2 g/cm³

- Melting Point : 139-142 °C

DNG's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving glutamate. Glutamate is a key excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation has been implicated in various neurological disorders.

- Receptor Modulation : DNG has been shown to modulate glutamate receptors, including NMDA and AMPA receptors. These receptors play critical roles in synaptic plasticity and memory formation .

- Neuroprotective Effects : Research indicates that DNG may exhibit neuroprotective properties by reducing excitotoxicity associated with excessive glutamate release, which can lead to neuronal damage and cell death .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of DNG:

Neuroprotection in Excitotoxic Models

A study evaluated the neuroprotective effects of DNG in a model of excitotoxicity induced by NMDA administration in cultured neurons. Results showed that DNG significantly decreased cell death compared to untreated controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .

Modulation of Synaptic Plasticity

In another investigation, the effects of DNG on synaptic plasticity were assessed using hippocampal slices. The compound was found to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, indicating its role in cognitive enhancement .

Safety and Toxicity

While DNG exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments have indicated that DNG has a low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate its safety in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.